molecular formula C19H20ClFN2O3S B2999625 N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 451476-98-5

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2999625
CAS No.: 451476-98-5
M. Wt: 410.89
InChI Key: KHZBZVBUTILHHH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperidine moiety, and sulfonyl and amide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Coupling with Aromatic Rings: The sulfonylated piperidine is coupled with 3-chlorophenyl and 4-fluorobenzoyl chloride through nucleophilic substitution reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-13-7-9-23(10-8-13)27(25,26)18-11-14(5-6-17(18)21)19(24)22-16-4-2-3-15(20)12-16/h2-6,11-13H,7-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZBZVBUTILHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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